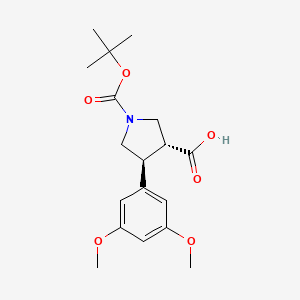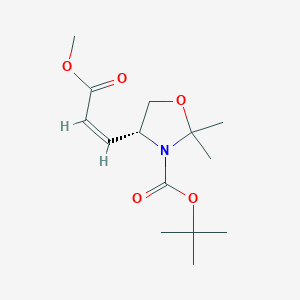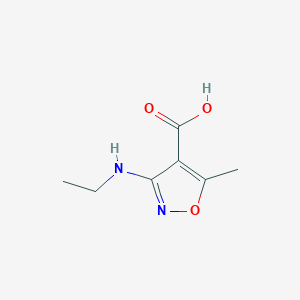![molecular formula C8H13N5O2 B12872841 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical research. The unique structure of this compound, which includes both pyrazole and triazole rings, contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . This reaction is carried out in the presence of active methylene compounds, resulting in the formation of the desired pyrazolo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . For instance, the reaction with hydrazonoyl chlorides and halo ketones can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Wissenschaftliche Forschungsanwendungen
The compound 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antitrypanosomal and antischistosomal agent . Additionally, it has shown promise as an HMG-CoA reductase inhibitor, COX-2 selective inhibitor, and AMP phosphodiesterase inhibitor . In materials science, the compound’s unique structure makes it a candidate for the development of new materials with specific properties. Furthermore, its reactivity and chemical properties make it a valuable compound for various chemical research studies.
Wirkmechanismus
The mechanism of action of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, as an HMG-CoA reductase inhibitor, it interferes with the enzyme’s activity, leading to reduced cholesterol synthesis . As a COX-2 selective inhibitor, it selectively inhibits the cyclooxygenase-2 enzyme, reducing inflammation and pain . The compound’s interaction with AMP phosphodiesterase results in increased levels of cyclic AMP, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines . These compounds share similar structural features, including the presence of pyrazole and triazole rings. each compound has unique properties and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity, while pyrazolo[5,1-c]triazines exhibit a broad range of biological activities
Eigenschaften
Molekularformel |
C8H13N5O2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-(7-amino-6-ethoxy-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-10-5(3-4-14)11-13(7)12-8/h14H,2-4,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
BYVCZMOIVDGGST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN2C(=C1N)N=C(N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)

![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)







